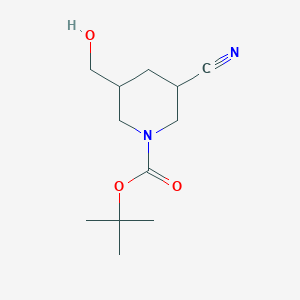
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile is a chemical compound with the molecular formula C12H20N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a carbonitrile group
Preparation Methods
The synthesis of 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc protecting group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the ring: The hydroxymethyl and carbonitrile groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions, using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile can be compared with other similar compounds, such as:
N-Boc-piperidine-3-methanol: This compound has a similar structure but lacks the carbonitrile group. It is used in similar applications, such as the synthesis of bioactive molecules and pharmaceuticals.
1-Boc-3-(hydroxymethyl)piperidine: This compound also lacks the carbonitrile group and is used in the synthesis of various organic compounds.
The presence of the carbonitrile group in this compound provides additional reactivity and potential for further functionalization, making it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 3-cyano-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-9(5-13)4-10(7-14)8-15/h9-10,15H,4,6-8H2,1-3H3 |
InChI Key |
PFLWCKNZCMFMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[1-[Ethyl(propyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B13715666.png)
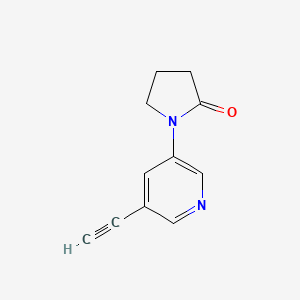
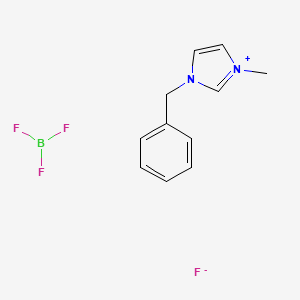
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
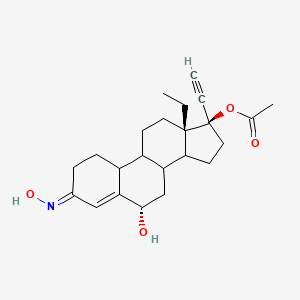
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
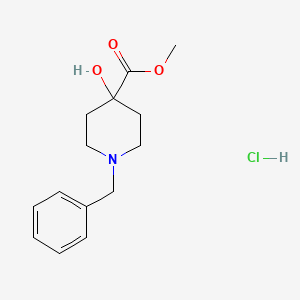
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
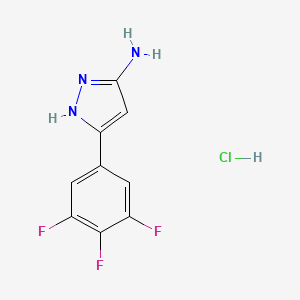
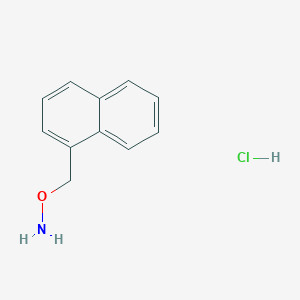
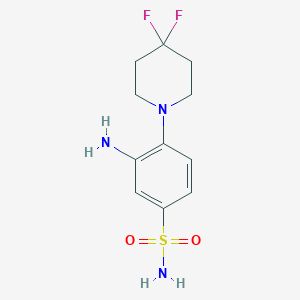
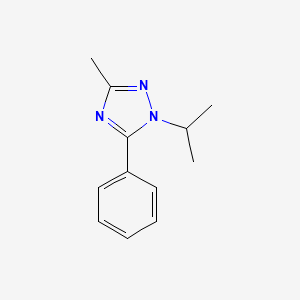
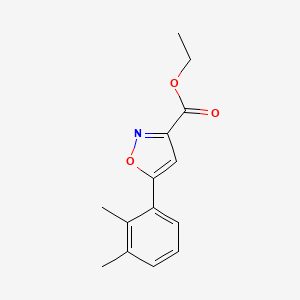
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
